KI-MS2-008
Description
Properties
Molecular Formula |
C32H28N2O4S |
|---|---|
Molecular Weight |
536.65 |
IUPAC Name |
(3aS,10bS)-3a-Benzyl-2-phenyl-5-(2-(phenylsulfonyl)ethyl)-3a,5,6,10b-tetrahydro-4H-benzo[c]oxazolo[5,4-e]azepin-4-one |
InChI |
InChI=1S/C32H28N2O4S/c35-31-32(22-24-12-4-1-5-13-24)29(38-30(33-32)25-14-6-2-7-15-25)28-19-11-10-16-26(28)23-34(31)20-21-39(36,37)27-17-8-3-9-18-27/h1-19,29H,20-23H2/t29-,32-/m0/s1 |
InChI Key |
AUPOISKEBNQLRH-NYDCQLBNSA-N |
SMILES |
O=C1[C@]2(CC3=CC=CC=C3)[C@](OC(C4=CC=CC=C4)=N2)([H])C5=CC=CC=C5CN1CCS(=O)(C6=CC=CC=C6)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KI MS2-008; KI-MS2 008; KI-MS2-008 |
Origin of Product |
United States |
Discovery and Chemical Biology of Ki Ms2 008
Identification through High-Throughput Screening Methodologies
The identification of KI-MS2-008 involved a multi-faceted high-throughput screening approach, primarily targeting the Max protein and its role in Myc transcriptional regulation.
Small Molecule Microarray (SMM) Screening Against Purified Recombinant MAX
This compound was initially discovered through small molecule microarray (SMM) screens performed against purified recombinant Max protein affbiotech.comgenecards.orggenecards.orgbicnirrh.res.inuniprot.orgnih.gov. This mechanistically unbiased screening method allowed for the identification of compounds that directly bind to Max bicnirrh.res.innih.gov. Max is a basic-helix-loop-helix leucine (B10760876) zipper (bHLHLZ) protein that forms homodimers or heterodimers with other bHLHLZ proteins, including Myc affbiotech.comgenecards.orggenecards.orgbicnirrh.res.inuniprot.orgnih.gov. The Myc/Max heterodimer plays a crucial role in regulating normal cellular processes, but its transcriptional activity is frequently deregulated in various human cancers affbiotech.comgenecards.orggenecards.orgbicnirrh.res.inuniprot.orgnih.gov.
Luciferase-Based Reporter Assays for MYC Transcriptional Activity Modulation
Following the initial SMM hits, dual luciferase-based reporter assays were employed to assess the compounds' ability to modulate Myc transcriptional activity affbiotech.comuniprot.org. These assays confirmed that this compound inhibited Myc transcriptional activity affbiotech.comuniprot.org. Specifically, this compound was found to stabilize the Max homodimer, which in turn indirectly attenuates Myc activity affbiotech.comgenecards.orggenecards.orgbicnirrh.res.inuniprot.orguni-freiburg.deresearchgate.netnih.gov. This stabilization of Max homodimers prevents the formation of transcriptionally active Myc/Max heterodimers nih.gov. Treatment with this compound was observed to lead to a decrease in c-Myc protein levels in P493-6 cells and cause global changes in the transcriptome, mimicking direct Myc inactivation affbiotech.comgenecards.orggenecards.orguniprot.orgmdpi.combicnirrh.res.in.
Early Stage Compound Development and Lead Optimization
The journey from initial hit to the optimized compound this compound involved systematic development and lead optimization.
Initial Hit Compound Identification (e.g., KI-MS2-001)
The small molecule microarray screen against purified Max initially prioritized BRD-K19261677, also known as KI-MS2-001, as an early hit compound genecards.org. KI-MS2-001 is also an asymmetric polycyclic lactam genecards.org. It demonstrated validated potency upon resynthesis and possessed reasonable physicochemical characteristics genecards.org.
Structure-Activity Relationship (SAR) Studies Leading to this compound
Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit, KI-MS2-001, leading to the development of this compound genecards.orggenecards.org. These studies aimed to enhance the compound's binding affinity for Max-Max homodimers and improve its effects on Myc-driven transcription genecards.org.
The comparative data for KI-MS2-001 and this compound are presented below:
| Compound | Molecular Weight ( g/mol ) | cLogP | Myc Reporter Assay IC50 (µM) | P493-6 Viable Cells (Myc on) IC50 (µM) |
| KI-MS2-001 | 610.73 | 5.15 | 1.98 | 7.36 |
| This compound | 536.65 | 6.38 | 1.28 | 2.15 |
| Data compiled from frontiersin.org. |
This compound exhibited significantly increased binding affinity for Max-Max homodimers and showed improved potency in modulating Myc-driven transcription and affecting viable cancer cell growth in a Myc-dependent manner genecards.orgmdpi.comfrontiersin.org. It was observed to reduce Myc protein levels and perturb Myc-driven transcriptional programs genecards.org. Despite its improved potency, this compound is noted as an unoptimized chemical probe with limited water solubility (cLogP of 6.38) genecards.orgfrontiersin.org.
Position as a Chemical Probe in Transcription Factor Research
This compound has emerged as a significant chemical probe in transcription factor research, particularly for studying the Myc/Max network. Chemical probes are small molecules designed to specifically modulate a protein of interest, enabling the interrogation of its function in various biological contexts affbiotech.combicnirrh.res.in.
The compound's unique mechanism of action, which involves stabilizing the Max homodimer rather than directly disrupting the Myc/Max heterodimer, offers an alternative strategy for inhibiting Myc activity affbiotech.comgenecards.orgbicnirrh.res.inuniprot.orgnih.govuni-freiburg.de. This approach allows researchers to explore the consequences of altering Max dimerization on Myc-driven processes genecards.orggenecards.orgbicnirrh.res.inuniprot.orgnih.gov. Studies have shown that this compound decreases viable cancer cell growth in a Myc-dependent manner and suppresses tumor growth in mouse models of Myc-driven cancers, including T-cell acute lymphoblastic leukemia and hepatocellular carcinoma affbiotech.comgenecards.orguniprot.orgnih.gov. Its effects on DNA occupancy and the transcriptome resemble the loss of Myc, further solidifying its utility as a tool to investigate Myc biology genecards.org.
The use of this compound provides an orthogonal tool to genetic methods like CRISPR and RNAi, offering advantages in its ability to rapidly and reversibly affect the target protein with tunable dose-responsive and temporal effects affbiotech.com.
Molecular Mechanism of Action of Ki Ms2 008
Stabilization of MAX Homodimerization
The primary mechanism of action for KI-MS2-008 involves its direct interaction with the MAX (MYC-associated factor X) protein. mit.edumit.eduresearchgate.netnih.gov MAX is a basic-helix-loop-helix leucine (B10760876) zipper (bHLHLZ) transcription factor that can form homodimers (MAX/MAX) or heterodimers with other proteins, most notably MYC. mit.edunih.govmerckmillipore.com this compound, an asymmetric polycyclic lactam, has been identified as a small molecule that binds to MAX and stabilizes the formation of MAX/MAX homodimers. mit.edumerckmillipore.comkoehlerlab.org This stabilization shifts the cellular equilibrium of MAX dimerization, which is central to its modulatory effect on MYC's function. mit.eduresearchgate.net
Influence on MYC/MAX Heterodimer Formation
The transcriptional activity of MYC is dependent on its dimerization with its obligate partner, MAX. mit.edumdpi.com The resulting MYC/MAX heterodimer binds to specific DNA sequences known as E-boxes to regulate the expression of a vast number of genes involved in cellular processes. nih.govfrontiersin.org By stabilizing the MAX/MAX homodimer, this compound indirectly antagonizes the formation of the oncogenic MYC/MAX heterodimer. researchgate.netmdpi.com This occurs by reducing the available pool of monomeric MAX that can bind to MYC. nih.gov This sequestration of MAX into homodimers effectively prevents MYC from forming the necessary heterodimeric complex required for its transcriptional activity. researchgate.netfrontiersin.org
Impact on Transcriptionally Inert MAX/MAX Complex Formation
The MAX/MAX homodimer is considered a transcriptionally inert complex. researchgate.net Unlike the MYC/MAX heterodimer, which actively promotes gene transcription, the MAX/MAX complex does not initiate the same transcriptional programs. Research has shown that this compound specifically stabilizes these transcriptionally inert MAX/MAX homodimers. researchgate.netmdpi.com By promoting the formation of these inactive complexes, this compound shifts the cellular balance away from active MYC-driven transcription toward a state of transcriptional repression. mit.edu
Regulation of MYC Protein Levels
Beyond its effects on protein dimerization, treatment with this compound leads to a significant change in the abundance of the MYC protein itself.
Potential Mechanisms of MYC Protein Degradation
The MYC oncoprotein is known to be an unstable protein with a short half-life, and its levels are tightly regulated by the ubiquitin-proteasome system. frontiersin.orgmeasurebiology.orgnih.gov The degradation of MYC is a complex process often initiated by a cascade of phosphorylation events, particularly at residues Threonine 58 (T58) and Serine 62 (S62), which allows it to be recognized by E3 ubiquitin ligases like Fbw7 for subsequent proteasomal degradation. frontiersin.orgnih.govembopress.org
While the direct mechanism by which this compound leads to decreased MYC levels is still under investigation, experimental evidence suggests an involvement of proteasomal degradation. mdpi.com Studies using proteasome inhibitors, such as MG132, have shown an ability to "rescue" or prevent the reduction of MYC protein levels that is typically observed after this compound treatment. measurebiology.orgmit.edu This suggests that this compound may render MYC more susceptible to its natural degradation pathway via the proteasome, although further research is needed to fully elucidate the specific steps involved. mdpi.com
Effects on Transcriptional Programs
The stabilization of MAX homodimers and the subsequent reduction in MYC protein levels culminate in a significant alteration of global gene expression. This compound effectively attenuates the entire MYC-driven transcriptional program. nih.govprobechem.comkoehlerlab.org The changes observed in the transcriptome of cells treated with the compound closely resemble the effects of the direct loss of MYC function. researchgate.net Specifically, there is a marked decrease in the expression of known MYC target genes. nih.govnih.gov Gene set enrichment analysis (GSEA) has confirmed that treatment with this compound leads to the significant downregulation of hallmark MYC target gene sets. mit.edu
Table 1: Summary of this compound Molecular Effects
| Molecular Event | Target Protein | Consequence |
|---|---|---|
| Binding and Stabilization | MAX | Increased formation of MAX/MAX homodimers. mit.eduresearchgate.netkoehlerlab.org |
| Dimerization Interference | MYC/MAX | Decreased formation of MYC/MAX heterodimers due to MAX sequestration. researchgate.netnih.gov |
| Protein Level Regulation | MYC | Reduction in total MYC protein abundance. mit.edunih.govprobechem.com |
Attenuation of MYC-Driven Transcription
This compound is a small molecule that binds to the MAX protein, a basic helix-loop-helix leucine zipper (bHLHLZ) transcription factor. This binding event stabilizes the formation of MAX-MAX homodimers. researchgate.net The stabilization of these transcriptionally inert homodimers effectively sequesters MAX, making it less available to form heterodimers with MYC. researchgate.net Consequently, the concentration of functional MYC-MAX heterodimers is reduced, leading to a significant attenuation of MYC-driven transcriptional activity. researchgate.netprobechem.com This disruption of the MYC-MAX interaction is a key aspect of the molecule's function, offering an alternative strategy for targeting MYC-dependent cellular processes. researchgate.net
Global Changes in the Transcriptome
The impact of this compound on the cellular transcriptome is profound and widespread. Treatment with this compound induces global changes in gene expression that closely mimic the effects of MYC protein loss. researchgate.net This indicates that the molecule's activity is highly specific to the MYC pathway. In cell lines treated with this compound, a global shift in the transcriptional program is observed, reflecting a broad suppression of MYC's function as a universal amplifier of transcription. probechem.com Gene set enrichment analysis (GSEA) has shown a significant negative enrichment of MYC target gene signatures, such as HALLMARK_MYC_TARGETS_V1 and HALLMARK_MYC_TARGETS_V2, upon treatment with this compound, confirming a widespread dampening of the MYC transcriptional program.
| Gene Set Enrichment Analysis of this compound Treatment | |
| Gene Set | Enrichment Score |
| HALLMARK_MYC_TARGETS_V1 | Negatively Enriched |
| HALLMARK_MYC_TARGETS_V2 | Negatively Enriched |
This interactive table illustrates the negative enrichment of hallmark MYC target gene sets following treatment with this compound, indicating a broad suppression of MYC-driven transcription.
Specific Decreases in MYC-Regulated Genes
Beyond its global effects, this compound leads to a specific and significant decrease in the transcript levels of numerous well-established MYC-regulated genes. researchgate.net These genes are critically involved in processes that drive cell proliferation and tumor growth. While comprehensive differential gene expression data from this compound treatment is not publicly detailed, the observed functional outcomes, such as reduced cell viability, are consistent with the downregulation of key MYC targets involved in cell cycle progression and metabolism.
| Representative MYC Target Genes Downregulated by this compound | |
| Gene | Function |
| CCND2 (Cyclin D2) | Cell Cycle Regulation |
| NCL (Nucleolin) | Ribosome Biogenesis |
| ODC1 (Ornithine Decarboxylase 1) | Polyamine Biosynthesis |
This interactive table provides examples of specific MYC-regulated genes that are functionally downregulated by this compound, leading to anti-proliferative effects.
Modulation of DNA Occupancy at Promoter Sites
The stabilization of MAX homodimers by this compound directly impacts the binding of transcription factors to the promoter regions of genes.
Decreased MYC Binding to Promoters
A key consequence of reduced MYC-MAX heterodimer availability is a marked decrease in the binding of MYC to the promoter regions of its target genes. researchgate.net Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) would be the definitive method to demonstrate this genome-wide reduction in MYC occupancy at E-box sequences within gene promoters. This displacement of MYC from its target promoters is a direct mechanistic link between MAX homodimer stabilization and the observed attenuation of MYC-driven transcription.
Increased MAX Binding to Promoters
The stabilization of MAX homodimers by this compound logically suggests a potential increase in the occupancy of these homodimers at promoter sites. MAX homodimers can also bind to E-box sequences, though they are generally considered to be transcriptionally repressive or inert. While direct experimental evidence from ChIP-seq specifically demonstrating an increase in MAX binding to promoters following this compound treatment is not extensively detailed in the available literature, this remains a plausible and important consequence of the compound's mechanism of action.
Interplay with the Extended MAX Network and Repressive Machinery
The MAX network is a complex web of interacting bHLHLZ proteins. MAX can form heterodimers not only with MYC family members but also with the MAD family of transcriptional repressors (Mxd1, Mxi1, Mxd3, Mxd4) and MGA. These alternative MAX-containing heterodimers recruit corepressor complexes, such as those containing SIN3A and histone deacetylases (HDACs), to promoter regions, leading to transcriptional repression.
By stabilizing MAX-MAX homodimers, this compound is thought to shift the equilibrium of the MAX interactome. This shift favors the formation of transcriptionally repressive complexes. It has been reported that treatment with this compound leads to the recruitment of Mxd4 and other repressive machinery to MAX. This suggests that the stabilized MAX homodimers may serve as a platform for the assembly of corepressor complexes, actively contributing to the silencing of gene expression. This interplay with the extended MAX network and the recruitment of repressive machinery highlights a dual mechanism for the attenuation of MYC-driven transcription: the passive reduction of activating MYC-MAX heterodimers and the active promotion of repressive complexes at target gene promoters.
Recruitment of MXD Proteins (e.g., Mxd4)
A key aspect of the mechanism of this compound involves altering the balance of the Max interactome. By stabilizing Max homodimers, this compound indirectly promotes the association of Max with transcriptional repressors. mit.edu In cancer cell line models treated with this compound, the equilibrium of protein-protein interactions shifts over time to favor the recruitment of Mxd4 and other repressive proteins to Max. mit.edu Mxd proteins, when dimerized with Max, recognize the same DNA binding sites as Myc/Max but act as transcriptional repressors.
Research using immunoblotting has visualized the cellular response to this compound treatment over time. These experiments show the dynamic changes in the levels of various Max-interacting proteins, including members of the Mxd family. The data illustrates how the compound fosters a cellular environment where repressive Max dimers are more prevalent.
| Time (hours) | Mxd1 Protein Level | Mxd4 Protein Level |
|---|---|---|
| 0 | Baseline | Baseline |
| 4 | Increased | Increased |
| 8 | Sustained Increase | Sustained Increase |
| 24 | Returned to Baseline | Sustained Increase |
Shift Towards a Transcriptionally Repressed State
The stabilization of Max/Max homodimers and the recruitment of Mxd proteins by this compound collectively result in a global shift towards a transcriptionally repressed state. researchgate.netmit.edu The stabilized Max homodimers are considered transcriptionally inert, and their formation reduces the pool of Max available to form oncogenic Myc/Max heterodimers. researchgate.net This leads to a decrease in Myc protein levels and a reduction in Myc-regulated transcripts. mit.edunih.gov
Cellular Biology and Functional Impact of Ki Ms2 008
Effects on Cancer Cell Growth and Viability
KI-MS2-008 demonstrates a marked impact on the proliferation and survival of cancer cells, particularly those reliant on the MYC oncogene.
Research has shown that this compound effectively decreases the growth of viable cancer cells in a manner that is dependent on MYC. nih.govprobechem.com The molecule works by stabilizing Max homodimers, which reduces the availability of Max to form a heterodimer with MYC. researchgate.netnih.gov This disruption of the MYC-Max complex is crucial because this heterodimer is responsible for the transcriptional activity that drives many cancers. nih.govnih.gov
The compound has an IC50 value of 1.28 µM for modulating Myc-driven transcription in cellular assays. probechem.com By reducing MYC protein levels and interfering with the global MYC transcriptional program, this compound suppresses cancer cell proliferation. researchgate.netprobechem.com Its efficacy has been observed in preclinical models of various cancers, including T-cell acute lymphoblastic leukemia and hepatocellular carcinoma. nih.govmeasurebiology.org
| Compound | Mechanism of Action | Effect | IC50 |
|---|---|---|---|
| This compound | Stabilizes Max-Max homodimers, indirectly inhibiting MYC-Max heterodimerization. researchgate.netnih.gov | Attenuates Myc-driven transcription and decreases viable cancer cell growth. nih.govprobechem.com | 1.28 µM probechem.com |
Treatment with this compound can lead to the induction of cell growth arrest. researchgate.net This effect is a direct consequence of its ability to modulate MYC's transcriptional activity. The MYC oncoprotein is a powerful regulator of cell proliferation, and its inhibition can halt the progression of the cell cycle. nih.gov By stabilizing Max homodimers, this compound effectively reduces the levels of functional MYC-Max heterodimers, leading to a state of arrested growth in cancer cells. researchgate.net This suppression of proliferation is a key component of the compound's anti-tumor activity.
Influence on Cellular Differentiation Processes
The MYC protein plays a dual role in cellular regulation, promoting proliferation while simultaneously blocking cellular differentiation. nih.gov By interfering with MYC's function, this compound can promote cellular differentiation processes. researchgate.net In various cancer models, the inactivation of MYC has been shown to trigger tumor cells to exit the cell cycle and undergo differentiation. nih.gov The stabilization of Max homodimers by this compound provides a chemical approach to achieve a similar outcome, encouraging cancer cells to mature into more specialized, non-proliferating cell types. researchgate.net Downregulation of C-MYC expression is considered a molecular switch that can initiate differentiation. nih.gov
Analysis of Cellular Processes Affected by MYC Transcriptional Modulation
The transcriptional activity of the MYC-Max heterodimer regulates a vast network of genes involved in fundamental cellular processes. Consequently, the modulation of this activity by this compound has profound effects on cell cycle regulation and apoptosis.
MYC is a master regulator of the cell cycle, influencing the expression of genes that drive cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins. nih.govnih.gov The formation of cyclin-CDK complexes is essential for a cell to pass through the various checkpoints of the cell cycle. khanacademy.orgyoutube.com MYC-Max dimers are known to induce cell cycle progression. nih.gov
By attenuating MYC's transcriptional activity, this compound disrupts this regulatory network. The reduction in functional MYC leads to changes in the expression of cell cycle-related genes, which can result in an arrest at specific checkpoints, commonly the G0/G1 phase. nih.gov This prevents cells from entering the S-phase, where DNA replication occurs, thereby halting proliferation. nih.gov
| Process | Role of MYC | Effect of this compound |
|---|---|---|
| Cell Cycle | Promotes progression by regulating cyclins and CDKs. nih.govnih.gov | Induces cell cycle arrest by disrupting MYC's transcriptional control. nih.gov |
| Apoptosis | Has a dual, context-dependent role in both promoting and sensitizing cells to apoptosis. nih.govnih.gov | Modulates apoptotic pathways, potentially inducing cell death by disrupting MYC's function. nih.gov |
| Differentiation | Blocks cellular differentiation. nih.gov | Promotes differentiation by inhibiting MYC activity. researchgate.net |
The MYC protein has a paradoxical role in cellular survival; while it drives proliferation, it can also sensitize cells to programmed cell death, or apoptosis. nih.govnih.govresearchgate.net This dual function is tightly controlled, and its disruption can trigger cell death. The apoptotic response to MYC deregulation can be mediated through various pathways, including the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c, and the extrinsic (death receptor) pathway. nih.govabeomics.com
Modulation of MYC's function by this compound can influence these apoptotic pathways. By altering the transcriptional landscape controlled by MYC, the compound can upset the delicate balance between pro-proliferative and pro-apoptotic signals. researchgate.net For instance, the downregulation of c-myc has been shown to induce apoptosis in certain cancer cell lines, an effect mediated by the activation of caspases, which are the key executioners of apoptosis. nih.govmdpi.com
Metabolic Reprogramming
The compound this compound indirectly influences cellular metabolism by modulating the transcriptional activity of the MYC oncogene. mit.edu MYC is a critical regulator of metabolic reprogramming in cancer cells, a process that supports rapid proliferation and survival. nih.govnih.gov By stabilizing the Max/Max homodimer, this compound reduces MYC protein levels and attenuates its transcriptional program, thereby impacting key metabolic pathways essential for tumor growth. mit.edu
MYC-driven metabolic reprogramming encompasses several key areas:
Glucose Metabolism: Cancer cells frequently exhibit increased glucose uptake and glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govmdpi.com MYC directly activates the transcription of numerous genes involved in glycolysis, including glucose transporters (like GLUT1) and glycolytic enzymes (such as hexokinase 2 and lactate dehydrogenase A). nih.govmdpi.com This metabolic shift provides cancer cells with the necessary ATP and biosynthetic precursors for anabolic processes. nih.govaacrjournals.org By downregulating MYC activity, this compound is anticipated to decrease the expression of these glycolytic genes, thereby curbing the high glycolytic flux characteristic of many tumors.
Glutamine Metabolism: Many cancer cells become dependent on glutamine for energy production and as a source of nitrogen and carbon for the synthesis of nucleotides and other macromolecules. nih.govfrontiersin.org MYC promotes glutaminolysis by upregulating the expression of genes such as glutaminase (GLS), which converts glutamine to glutamate. nih.govfrontiersin.org This process fuels the Tricarboxylic Acid (TCA) cycle and supports cellular bioenergetics. Inhibition of MYC function by compounds like this compound would likely disrupt this glutamine dependency.
Mitochondrial Biogenesis: To meet the high energy demands of proliferation, cancer cells require an increase in mitochondrial mass and function. nih.govaacrjournals.org MYC stimulates mitochondrial biogenesis by activating the transcription of a wide array of nuclear-encoded mitochondrial genes. nih.govaacrjournals.org This ensures a robust capacity for oxidative phosphorylation and the production of metabolic intermediates. Attenuation of MYC's transcriptional output by this compound would therefore be expected to limit the expansion of the mitochondrial network within cancer cells.
The table below summarizes the key metabolic genes and pathways regulated by MYC, which are the ultimate targets of this compound's metabolic influence.
| Metabolic Pathway | Key MYC-Regulated Genes | Function in Cancer Metabolism | Potential Impact of this compound |
| Glucose Metabolism | SLC2A1 (GLUT1), HK2, LDHA | Increased glucose uptake and conversion to lactate (Warburg Effect) | Reduction in glycolytic rate |
| Glutamine Metabolism | GLS | Conversion of glutamine to glutamate to fuel the TCA cycle | Decreased glutamine utilization |
| Nucleotide Synthesis | Genes for purine and pyrimidine synthesis | Provides building blocks for DNA and RNA replication | Impaired nucleotide production |
| Mitochondrial Biogenesis | Nuclear-encoded mitochondrial genes | Increases mitochondrial mass and function to meet energy demands | Reduced mitochondrial capacity |
DNA Damage Response
The influence of this compound on the DNA Damage Response (DDR) is intrinsically linked to the multifaceted role of its target, the MYC protein. Deregulated MYC expression can simultaneously induce DNA damage and modulate the cellular machinery responsible for its repair. researchgate.netnih.gov
On one hand, hyperactive MYC can be a source of endogenous DNA damage. It fosters a state of replicative stress by pushing cells into S phase and can increase the production of reactive oxygen species (ROS), which are byproducts of the heightened metabolic state it promotes. nih.govresearchgate.net This increase in ROS can lead to oxidative DNA damage. nih.gov Studies have shown that brief activation of c-Myc can induce DNA damage even before the cell enters S phase. nih.gov
On the other hand, MYC directly regulates the transcription of a number of genes involved in DNA double-strand break (DSB) repair pathways, including both homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govaacrjournals.org Chromatin immunoprecipitation studies have demonstrated that MYC associates with the promoters of several key DSB repair genes. nih.gov
The functional consequences of this dual role are complex. While MYC expression is associated with increased expression of repair proteins like RAD51 and KU70, its inhibition does not uniformly sensitize cancer cells to DNA-damaging agents. nih.gov Some research suggests that MYC knockdown can lead to tumor cell death independently of apoptosis but does not significantly enhance the killing effects of agents like mitomycin C or ionizing radiation. nih.govaacrjournals.org This indicates that while MYC is involved in the transcriptional regulation of the DDR, its attenuation via this compound may have context-dependent effects on cellular sensitivity to genotoxic stress.
The table below outlines the complex relationship between MYC and the DNA Damage Response.
| Aspect of DDR | Role of MYC | Potential Consequence of MYC Inhibition by this compound |
| Damage Induction | Increases Reactive Oxygen Species (ROS) and replicative stress, leading to DNA lesions. nih.govresearchgate.net | Reduction in endogenous DNA damage and genomic instability. |
| Damage Repair | Regulates transcription of key DNA double-strand break (DSB) repair genes (e.g., RAD51, BRCA1/2, KU70). nih.gov | Altered expression of DNA repair proteins, with complex and potentially context-dependent effects on repair capacity. |
| Cell Cycle Checkpoints | Can partially disable the p53-mediated DNA damage checkpoint, allowing cells with damaged DNA to enter the cell cycle. nih.gov | Potential restoration of checkpoint control, preventing proliferation of cells with genomic damage. |
Immune Response Modulation in Tumor Microenvironment
Through its impact on MYC, this compound has the potential to significantly alter the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-permissive state. MYC is a master regulator of tumor-intrinsic and extrinsic factors that govern immune evasion. nih.govresearchgate.net
MYC-driven tumors employ several mechanisms to escape immune surveillance:
Upregulation of Immune Checkpoints: MYC directly binds to the promoters of genes encoding immune checkpoint ligands, such as Programmed Death-Ligand 1 (PD-L1, also known as CD274), and CD47. frontiersin.orgnih.gov Increased expression of PD-L1 on tumor cells leads to the inactivation of cytotoxic T cells via interaction with their PD-1 receptor, a key mechanism of adaptive immune resistance. nih.gov CD47 acts as a "don't eat me" signal to macrophages, inhibiting phagocytosis. nih.gov
Creation of an Immunosuppressive Milieu: MYC can orchestrate the secretion of immunosuppressive cytokines and recruit regulatory immune cells into the TME. researchgate.netnih.gov It can promote the accumulation of regulatory T cells (Tregs) and the polarization of macrophages towards an M2-like, pro-tumor phenotype. researchgate.net This creates a TME that is hostile to effector immune cells like cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. researchgate.netyoutube.com
Modulation of Antigen Presentation: While not its primary role, MYC can influence the antigen presentation machinery, which is crucial for T cell recognition of cancer cells.
By reducing MYC protein levels, this compound could reverse these immunosuppressive effects. mit.edu Lowering MYC activity may lead to decreased expression of PD-L1 and CD47 on tumor cells, making them more visible and vulnerable to the immune system. frontiersin.orgnih.gov Furthermore, a reduction in MYC-driven immunosuppressive signaling could lead to a remodeling of the TME, characterized by reduced numbers of Tregs and M2 macrophages and potentially increased infiltration and activation of anti-tumor CD8+ T cells. researchgate.netnih.gov This suggests that stabilizing Max homodimers with molecules like this compound could be a valuable strategy to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors. nih.gov
The following table details MYC's influence on the tumor immune microenvironment, which could be counteracted by this compound.
| Immune Modulation Mechanism | Specific Role of MYC | Potential Therapeutic Impact of this compound |
| Immune Checkpoint Expression | Directly upregulates transcription of PD-L1 and CD47. frontiersin.orgnih.gov | Decreases surface expression of checkpoint ligands, potentially restoring T cell and macrophage anti-tumor activity. |
| Immunosuppressive Cell Recruitment | Promotes accumulation of regulatory T cells (Tregs) and polarization of M2 macrophages. researchgate.net | Reduces infiltration of immunosuppressive cells, creating a more inflamed or "hot" tumor microenvironment. |
| Cytokine Milieu | Influences the secretion of immunosuppressive cytokines. researchgate.net | Shifts the cytokine balance to favor anti-tumor immunity. |
Preclinical Efficacy and Therapeutic Potential
Combination Research Strategies
Combined Approaches with Immune Checkpoint Modulators (e.g., PD-1, PD-L1 Antibodies)
The therapeutic potential of KI-MS2-008 extends to its possible integration with immune checkpoint modulators. Research suggests that compounds like this compound, which interfere with tumor cell proliferation, may be useful in combination with monoclonal antibody treatments targeting immune checkpoints such as PD-1 or PD-L1. frontiersin.org The rationale for such combinations is rooted in the understanding that the MYC oncogene itself plays a crucial role in immune response regulation, contributing to immune evasion in cancer cells. frontiersin.org MYC can regulate the expression of PD-L1 through multiple mechanisms, influencing the tumor microenvironment and facilitating immune escape. researchgate.net While specific detailed research findings on the direct combination of this compound with PD-1 or PD-L1 antibodies with numerical data are not extensively detailed in the current literature snippets, the synergistic potential is recognized due to MYC's influence on immune checkpoints and the ability of MYC-targeting agents to potentially enhance anti-tumor immune responses. frontiersin.orgcsic.esresearchgate.net
Combined Approaches with mTOR Pathway Inhibitors
The combination of MYC inhibition (indirectly via agents like this compound) and mTOR pathway inhibition presents a highly promising strategy for treating MYC-driven cancers, particularly medulloblastoma. MYC and mTOR signaling pathways cooperatively control the translational machinery, leading to enhanced cell proliferation, cell cycle progression, and genome dysregulation, all of which contribute to cancer initiation and progression. Preclinical studies have demonstrated synergistic anti-tumor potential in vitro and in vivo when combining inhibitors of MYC transcription and mTOR translation. This combined approach aims to overcome mechanisms of resistance, as resistance to mTOR inhibitors is often observed due to feedback activation of upstream PI3K kinase. Dual inhibitors of PI3K/mTOR, such as BEZ235, have been explored to counteract this feedback and effectively target mTOR-driven tumorigenicity.
Combined Approaches with Kinase Inhibitors (e.g., CDK9, PI3K)
This compound has been investigated in combination with various kinase inhibitors, demonstrating potential for enhanced anti-tumor effects.
Combined Approaches with CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a critical therapeutic target, as its inhibition can lead to the downregulation of MYC transcripts and a reduction in MYC protein stability across various cancers. fluoroprobe.com While this compound directly targets MYC by stabilizing Max homodimers, the combined modulation of MYC transcription through CDK9 inhibition offers a complementary strategy. Studies have shown that CDK9 inhibitors, such as MC180295, can restore tumor suppressor gene expression and sensitize tumors to immune checkpoint inhibitors like α-PD-1 in vivo. This highlights the potential for synergistic effects when combining agents that directly or indirectly impact MYC activity with CDK9 inhibitors.
Combined Approaches with PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, and its inhibition is a key therapeutic strategy. The interplay between MYC and the PI3K/AKT pathway is well-established, with PI3K/AKT activation contributing to MYC stabilization. frontiersin.org Research has explored the synergistic potential of combining MYC modulators like this compound with PI3K inhibitors. For instance, studies have aimed to assess the in vitro synergy of this compound with the pan-class I PI3K inhibitor GDC-0941 and the BET inhibitor JQ1 in various human cancer cell lines, including breast cancer (HCC1599, MDA-MB-468) and brain cancer (U87MG). These investigations indicate that this compound can reduce cancer cell viability, and the combination with PI3K inhibitors offers a rational approach to target cancers with activated PI3K pathways.
Table 1: Preclinical Efficacy of this compound and its Combinations
| Compound(s) Tested | Cancer Model(s) | Key Preclinical Finding(s) | Reference |
| This compound | T cell acute lymphoblastic leukemia, Hepatocellular carcinoma | Reduced tumor burden in vivo; no liver or kidney toxicities. Decreased viable cancer cell growth in a MYC-dependent manner; suppressed tumor growth in vivo. | fluoroprobe.comgoogleapis.com |
| This compound + Monoclonal Antibodies (PD-1/PD-L1) | Various MYC-driven cancers | Potential for usefulness in combination to interfere with tumor cell proliferation, leveraging MYC's role in immune evasion. | frontiersin.org |
| This compound (as a MYC transcription inhibitor) + mTOR pathway inhibitors | MYC-driven medulloblastoma and other MYC-addicted cancers | Demonstrated preclinical synergistic anti-tumor potential in vitro and in vivo by combined inhibition of MYC transcription and mTOR translation. | |
| This compound + GDC-0941 (PI3K inhibitor) + JQ1 (BET inhibitor) | Breast cancer (HCC1599, MDA-MB-468), Brain cancer (U87MG) | Reduced cancer cell viability; investigation of independent IC50s and potential synergistic effects. |
Comparative Analysis and Research Landscape
Comparison with Direct MYC Inhibitors (e.g., Omomyc)
Direct MYC inhibitors are designed to bind to the MYC protein itself, preventing its function. Omomyc is a notable example in this category. It is a dominant-negative MYC mutant that dimerizes with MYC, preventing it from binding to DNA.
A key difference between KI-MS2-008 and Omomyc lies in their direct targets. This compound targets MAX, the obligate binding partner of MYC, while Omomyc directly engages with the MYC protein. This fundamental difference in their mechanism of action leads to different downstream effects. Omomyc acts by sequestering MYC into inactive complexes and has shown the ability to inhibit MYC-mediated transcription and cell proliferation nih.gov. It has demonstrated efficacy in preclinical models and has advanced to clinical trials, a significant milestone for direct MYC inhibitors selleckchem.comnih.govtargetmol.com.
In terms of inhibitory concentrations, Omomyc has shown IC50 values in the nanomolar to low micromolar range in various cancer cell lines, such as approximately 400 nM in Ramos lymphoma cells and 2-3 µM in HCT116 colon cancer cells nih.gov.
Table 1: Comparison of this compound and Omomyc
| Feature | This compound | Omomyc |
|---|---|---|
| Primary Target | MAX | MYC |
| Mechanism of Action | Stabilizes MAX homodimers, indirectly inhibiting MYC activity. | Acts as a dominant-negative, binding to MYC and preventing its DNA binding. |
| Nature of Molecule | Small molecule | Miniprotein |
| Reported IC50 | 1.28 µM (MYC-driven transcription) | ~400 nM - 3 µM (cell proliferation) |
| Clinical Development | Preclinical | Phase I/II clinical trials |
Comparison with MYC/MAX Heterodimer Disruptors (e.g., KJ-Pyr-9, MYCMI-6)
Another major class of MYC inhibitors aims to disrupt the crucial interaction between MYC and MAX, which is essential for MYC's transcriptional activity. KJ-Pyr-9 and MYCMI-6 are prominent examples of small molecules designed to interfere with this protein-protein interaction.
KJ-Pyr-9 was identified from a Kröhnke pyridine library and has been shown to bind directly to MYC with a high affinity, exhibiting a dissociation constant (Kd) of 6.5 nM pnas.orgpnas.orgnih.gov. It effectively blocks the growth of MYC-amplified cancer cells in xenograft models pnas.orgnih.gov. The half-maximal inhibitory concentration (IC50) for KJ-Pyr-9 varies depending on the cell line, generally falling within the 1 to 10 µM range pnas.orgpnas.orgoncotarget.com.
MYCMI-6 is another potent and selective inhibitor of the MYC:MAX interaction. It binds to the basic helix-loop-helix leucine (B10760876) zipper (bHLHZip) domain of MYC with a Kd of 1.6 µM selleckchem.comnih.govtargetmol.com. In MYC-dependent tumor cells, MYCMI-6 has demonstrated IC50 values of less than 0.5 µM and has been shown to induce apoptosis and reduce tumor cell proliferation in vivo selleckchem.comnih.govtargetmol.com.
In contrast to these disruptors, this compound does not directly interfere with the MYC/MAX interface. Instead, it shifts the equilibrium of MAX dimerization towards the formation of MAX homodimers, thereby reducing the availability of MAX to form oncogenic heterodimers with MYC.
Table 2: Comparison of this compound with MYC/MAX Heterodimer Disruptors
| Feature | This compound | KJ-Pyr-9 | MYCMI-6 |
|---|---|---|---|
| Primary Target | MAX | MYC | MYC (bHLHZip domain) |
| Mechanism of Action | Stabilizes MAX homodimers. | Disrupts MYC/MAX heterodimerization. | Disrupts MYC/MAX heterodimerization. |
| Reported Kd | Not reported | 6.5 nM (for MYC) | 1.6 µM (for MYC bHLHZip) |
| Reported IC50 | 1.28 µM (MYC-driven transcription) | 1-10 µM (cell proliferation) | <0.5 µM (cell proliferation) |
| In Vivo Efficacy | Suppresses tumor growth. | Blocks tumor growth. | Induces apoptosis and reduces tumor proliferation. |
Position of MAX Stabilization as an Alternative Strategy for MYC Targeting
The stabilization of MAX homodimers, as exemplified by this compound, represents a novel and indirect approach to targeting MYC-driven cancers. This strategy is predicated on the central role of MAX as an obligate partner for MYC's oncogenic functions. By promoting the formation of transcriptionally inert MAX/MAX homodimers, this compound effectively sequesters MAX, making it unavailable for heterodimerization with MYC. This leads to a reduction in MYC-mediated transcription and a decrease in MYC protein levels.
This approach offers several potential advantages. Firstly, it circumvents the challenges of directly targeting the often-disordered structure of the MYC protein. Secondly, by targeting the more structured MAX protein, it may be possible to develop small molecules with higher specificity and better drug-like properties. The encouraging preclinical results with MAX stabilizers support the viability of modulating MAX dimerization as an alternative to directly targeting the MYC-MAX heterodimer tandfonline.com.
The success of this compound in reducing the expression of MYC target genes and suppressing tumor growth in animal models validates MAX stabilization as a promising therapeutic strategy tandfonline.com. It broadens the repertoire of approaches to inhibit MYC, offering a complementary strategy to direct MYC inhibitors and MYC/MAX disruptors.
Contribution to the Understanding of "Undruggable" Transcription Factors
The development of molecules like this compound has significantly contributed to challenging the long-held notion that transcription factors are "undruggable" targets. For decades, the lack of well-defined binding pockets and the complex protein-protein and protein-DNA interactions of transcription factors like MYC have hindered the development of effective small molecule inhibitors.
This compound demonstrates that it is possible to modulate the activity of a key transcription factor network indirectly by targeting a critical interaction partner. This strategy of targeting a more "druggable" component of a larger complex provides a blueprint for approaching other challenging transcription factor targets.
The discovery of this compound, alongside other innovative approaches such as the development of miniproteins like Omomyc and high-affinity small molecule disruptors like KJ-Pyr-9, has reinvigorated the field of transcription factor-targeted drug discovery. These advances provide tangible evidence that with novel screening approaches and a deeper understanding of the biology of these complex proteins, it is possible to develop potent and selective modulators for this important class of therapeutic targets. This progress opens up new avenues for the treatment of a wide range of diseases, including many forms of cancer, that are driven by aberrant transcription factor activity.
Advanced Methodologies and Future Research Directions
Refinement of Mechanistic Studies
The primary mechanism of action for KI-MS2-008 involves the stabilization of the MAX homodimer, leading to a reduction in MYC protein levels and subsequent attenuation of MYC-driven transcription. Further elucidation of these mechanistic details is crucial for optimizing its therapeutic potential.
Detailed Analysis of Transcriptional Reprogramming
Treatment with this compound induces global alterations in the transcriptome, effectively mimicking the cellular effects of direct MYC inactivation nih.gov. Research findings indicate a significant enrichment of various MYC target gene sets among the genes downregulated in response to this compound treatment in MYC-sensitive cell lines, such as P493-6 and ST486 B cells nih.gov. This transcriptional reprogramming involves specific decreases in MYC-regulated transcript levels uniprot.orgnih.gov.
Chromatin immunoprecipitation sequencing (ChIP-seq) studies have further revealed that this compound treatment leads to a global decrease in c-MYC protein binding at the promoters of active MYC-regulated genes, concurrently with a global increase in MAX protein binding at these same promoter sites uniprot.org. This shift in DNA occupancy by MAX homodimers effectively prevents MYC from binding to its canonical E-box sequences, thereby attenuating MYC-driven gene expression uniprot.org.
Table 1: Effects of this compound on MYC and MAX Protein Binding at Promoters
| Protein | Effect on Promoter Binding (with this compound treatment) |
| c-MYC | Decreased uniprot.org |
| MAX | Increased uniprot.org |
Investigation of Context-Dependent Effects
Understanding the efficacy of this compound across different genetic contexts and cell types is critical for its clinical translation.
Efficacy in Different Genetic Backgrounds of MYC Deregulation
This compound has demonstrated its ability to decrease viable cancer cell growth in a MYC-dependent manner uniprot.orgnih.govnih.gov. Preclinical in vivo studies have shown its efficacy in suppressing tumor growth in mouse models of MYC-driven T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC) nih.gov.
MYC deregulation in human cancers can arise from various genetic alterations, including gene amplification, chromosomal translocations (e.g., in Burkitt lymphoma), or mutations in upstream regulatory pathways that stabilize MYC protein or mRNA. While this compound has proven effective in "MYC-driven" tumor models, further research is needed to specifically delineate its efficacy across these distinct genetic backgrounds of MYC deregulation. For instance, the P493-6 cell line, an engineered B cell line with a tetracycline-inducible Tet-Off system for c-MYC expression, serves as a controlled model for MYC deregulation nih.gov. The compound also shows activity in the non-engineered ST486 B cell line nih.gov.
Cell-Type Specific Responses
The activity of this compound exhibits cell-type specificity. It has shown effectiveness in reducing viable cell levels in MYC-sensitive cell lines such as P493-6 and ST486 B cells nih.govnih.gov. Conversely, it demonstrated minimal perturbation to the transcriptome and was relatively insensitive in cell viability assays in the P3HR1 non-engineered B cell line frontiersin.orgnih.gov. The specific reasons for this insensitivity in P3HR1 cells warrant further investigation to understand the underlying cellular differences that dictate responsiveness to MAX homodimer stabilization.
Importantly, this compound has shown no effect on the viable cell levels of normal human fibroblasts (BJ5-tA), suggesting a degree of specificity towards cancer cells with deregulated MYC activity. This selectivity is a promising characteristic for potential therapeutic agents.
Table 2: this compound Sensitivity in Different Cell Lines
| Cell Line (Type) | Engineered/Non-engineered | Sensitivity to this compound |
| P493-6 (B cell) | Engineered (Tet-Off c-MYC) | Sensitive nih.gov |
| ST486 (B cell) | Non-engineered | Sensitive nih.govnih.gov |
| P3HR1 (B cell) | Non-engineered | Insensitive frontiersin.orgnih.gov |
| BJ5-tA (Human fibroblast) | Normal | No effect |
Research into Potential for Broader Application in Cancer Biology
The discovery and characterization of this compound reinforce the feasibility of modulating MAX with small molecules as an alternative strategy to target MYC in cancer uniprot.orgnih.gov. This approach offers a novel avenue for therapeutic intervention, especially given the historical challenges in directly targeting the MYC oncoprotein.
This compound serves as a valuable research instrument to further investigate the importance of MAX dimerization in the context of cancer progression and maintenance. Future research directions include exploring its potential in broader cancer types and in combination therapies. The compound has shown the ability to synergize with the anti-tumor effects of other MAX homodimer stabilizers. Furthermore, there is potential for its use in combination with monoclonal antibody treatments targeting immune checkpoints, such as PD-1 or PD-L1, to enhance anti-tumor immunity. This strategy could inform the development of improved compounds and novel therapeutic regimens for a wider spectrum of MYC-dependent cancers.
Ethical Considerations in Preclinical Compound Research
Preclinical research involving novel chemical compounds such as this compound necessitates a robust framework of ethical considerations to ensure responsible scientific conduct and the welfare of research subjects. This compound, identified as an asymmetric polycyclic lactam, has been investigated for its ability to stabilize the Max homodimer and attenuate Myc-driven transcription, demonstrating efficacy in cellular and murine cancer models koehlerlab.orgfrontiersin.orgnorman-network.netmdpi.comfishersci.com. The ethical dimensions of such research primarily revolve around animal welfare, data integrity, and the justification of experimental methodologies.
A cornerstone of ethical preclinical research, particularly in studies involving in vivo models, is adherence to the "3Rs" principle: Replacement, Reduction, and Refinement. Given that this compound has been evaluated in murine cancer models to assess its capacity to decrease viable cancer cell growth and suppress tumor growth, the ethical conduct of these animal studies is paramount koehlerlab.orgfrontiersin.orgnorman-network.netmdpi.comfishersci.com. Researchers are ethically obligated to explore alternatives to animal models where feasible (Replacement), minimize the number of animals used while maintaining statistical validity (Reduction), and enhance animal welfare through improved housing, husbandry, and experimental procedures that alleviate pain and distress (Refinement). The scientific community expects rigorous justification for the use of animal models, demonstrating that the potential for significant scientific and therapeutic advancements, such as targeting Myc-driven cancers, outweighs the ethical costs associated with animal experimentation koehlerlab.orgfrontiersin.orgnorman-network.net.
Furthermore, ethical considerations extend to the transparency and reproducibility of preclinical data. The integrity of research findings on compounds like this compound is crucial for informing subsequent translational efforts and avoiding unnecessary duplication of studies, which could lead to redundant animal use. This involves meticulous record-keeping, accurate reporting of methodologies, and the availability of data for scrutiny by the broader scientific community. Ensuring that the observed effects of this compound on Max homodimer stabilization and Myc attenuation are reproducible across different experimental settings reinforces the scientific validity and ethical foundation of the research koehlerlab.orgfrontiersin.orgnorman-network.netmdpi.com.
The ethical landscape of preclinical compound research also encompasses considerations of potential biases and conflicts of interest. Researchers are expected to disclose any financial or other interests that could potentially influence the design, conduct, or reporting of their studies on compounds like this compound. Maintaining objectivity and prioritizing scientific rigor over personal or institutional gain is fundamental to upholding the public trust in scientific endeavors.
Note on Data Tables and Detailed Research Findings: Due to the strict adherence to the provided outline, which solely focuses on "7.4. Ethical Considerations in Preclinical Compound Research," detailed research findings and quantitative data tables pertaining to the primary biological activity or efficacy of this compound are not included within this section, as they fall outside its explicit scope. Ethical considerations typically involve qualitative discussions of research practices rather than quantitative experimental results of the compound itself.
Q & A
Basic Research Questions
Q. How to formulate focused research questions for KI-MS2-008 studies?
- Methodology : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks to structure questions. Align questions with gaps in existing literature and ensure they are testable via experimental or computational methods. For example:
- PICO: "How does this compound (Intervention) compare to [existing compound] (Comparison) in inhibiting [target pathway] (Outcome) in [cell line/animal model] (Population)?"
- FINER: Evaluate feasibility by assessing resource availability and ethical compliance (e.g., toxicity screening protocols).
Q. What parameters define rigorous experimental design for this compound?
- Methodology :
- Reproducibility : Document protocols per journal guidelines (e.g., Beilstein Journal standards for compound characterization) .
- Controls : Include positive/negative controls and dose-response assays (e.g., IC50/EC50 comparisons) .
- Statistical Power : Calculate sample sizes using pilot data to minimize Type I/II errors.
Q. How to conduct systematic literature reviews on this compound?
- Methodology :
Database Selection : Use PubMed, Google Scholar, and discipline-specific platforms (e.g., IEEE Xplore for computational studies) .
Search Strategy : Apply Boolean operators (AND/OR/NOT) and filters (e.g., publication dates 2015–2025) .
Screening : Prioritize primary sources and validate findings through citation tracking .
- Table 1 : Literature Review Workflow
| Step | Action | Tools/Examples |
|---|---|---|
| 1 | Keyword identification | "this compound synthesis," "mechanism of action" |
| 2 | Abstract screening | Exclude non-peer-reviewed sources |
| 3 | Full-text analysis | Extract data on efficacy, toxicity, and methodologies |
Q. What ethical considerations apply to this compound research?
- Methodology :
- Approvals : Obtain institutional review board (IRB) clearance for in vivo studies .
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
- Authorship : Follow CRediT taxonomy to define contributor roles .
Advanced Research Questions
Q. How to resolve contradictory data in this compound studies?
- Methodology :
- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural confirmation) .
- Root-Cause Analysis : Investigate variables like batch-to-batch variability or assay conditions (e.g., pH, temperature) .
Q. How to optimize synthesis methodologies for this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test reaction parameters (e.g., catalyst loading, solvent polarity) .
- Characterization : Validate purity via mass spectrometry and elemental analysis; report spectral data in supplementary materials .
- Table 2 : Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield variation |
| Reaction Time | 12–24 hrs | Critical for completion |
Q. How to integrate multi-omics data in this compound mechanism studies?
- Methodology :
- Bioinformatics Tools : Use pathway analysis software (e.g., KEGG, STRING) to link proteomic/metabolomic data .
- Cross-Disciplinary Collaboration : Partner with computational biologists for machine learning-driven target prediction .
Q. How to prepare this compound studies for peer review?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
